amine hydrochloride](/img/structure/B13485333.png)
[(2-Bromo-3,5-dichlorophenyl)methyl](methyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-3,5-dichlorophenyl)methylamine hydrochloride is an organic compound that features a bromine and two chlorine atoms attached to a phenyl ring, with a methylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3,5-dichlorophenyl)methylamine hydrochloride typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired substitutions occur at the correct positions on the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the bromination and chlorination steps are carefully controlled. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromo-3,5-dichlorophenyl)methylamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary but often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms.
Wissenschaftliche Forschungsanwendungen
(2-Bromo-3,5-dichlorophenyl)methylamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Bromo-3,5-dichlorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the methylamine group, allow the compound to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-3,5-dichloropyridine: Similar in structure but with a pyridine ring instead of a phenyl ring.
3,5-Dichloro-2-methylbenzylamine: Lacks the bromine atom but has a similar arrangement of chlorine and amine groups.
Uniqueness
(2-Bromo-3,5-dichlorophenyl)methylamine hydrochloride is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, combined with the methylamine group. This unique structure allows for specific interactions with molecular targets that may not be possible with other similar compounds.
Eigenschaften
Molekularformel |
C8H9BrCl3N |
|---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
1-(2-bromo-3,5-dichlorophenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H8BrCl2N.ClH/c1-12-4-5-2-6(10)3-7(11)8(5)9;/h2-3,12H,4H2,1H3;1H |
InChI-Schlüssel |
JZHCQEANDKNTPI-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=C(C(=CC(=C1)Cl)Cl)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


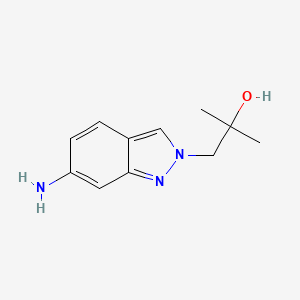
![Methyl({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride](/img/structure/B13485261.png)
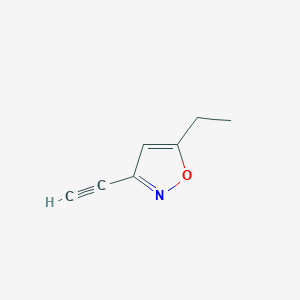
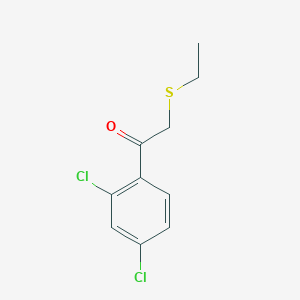
![N-(5-{3-azabicyclo[3.2.2]nonane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide](/img/structure/B13485270.png)
![3,5-Bis(methylsulfanyl)-2,4-diazabicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B13485271.png)

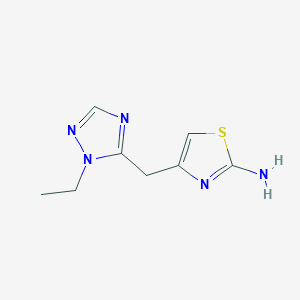
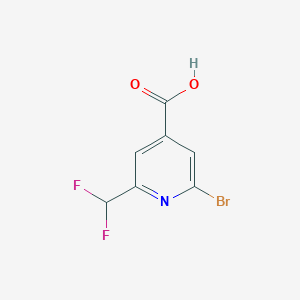
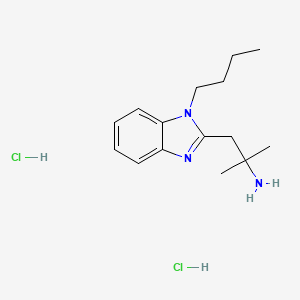
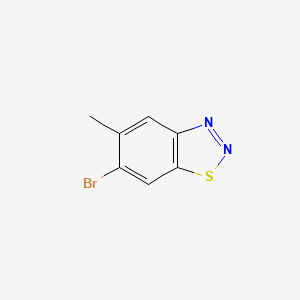
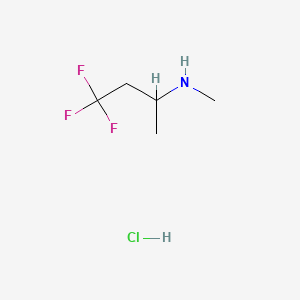
![2-[(2E)-2-[(2E)-2-[[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-5-methoxy-1,3-benzothiazol-3-yl]ethanol;chloride](/img/structure/B13485310.png)
![rac-(1R,5R,6S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13485313.png)
